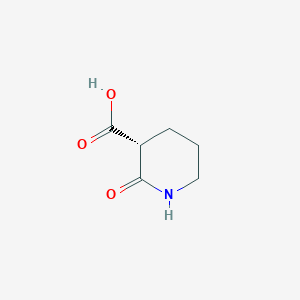

(3R)-2-oxopiperidine-3-carboxylicacid

Description

Significance of Chiral Piperidine (B6355638) Carboxylic Acids as Fundamental Heterocyclic Scaffolds

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov The introduction of chirality to this scaffold, as seen in chiral piperidine carboxylic acids, dramatically increases its importance and utility in medicinal chemistry and drug design. thieme-connect.comresearchgate.net

Chiral centers are crucial in drug development because the biological systems they interact with, such as enzymes and receptors, are inherently asymmetric. thieme-connect.com The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity, efficacy, and selectivity. thieme-connect.com Enantiomers of a chiral drug can exhibit different pharmacological effects, with one being therapeutic while the other might be inactive or even detrimental.

| Advantage in Drug Design | Description |

| Modulating Physicochemical Properties | The introduction of chiral centers can alter properties like pKa, logD, and logP, which affect a drug's solubility, absorption, and distribution. thieme-connect.comresearchgate.net |

| Enhancing Biological Activity & Selectivity | The precise spatial orientation of functional groups allows for a better fit into the binding sites of target proteins, potentially leading to increased potency and selectivity for the intended target over off-targets. thieme-connect.comresearchgate.net |

| Improving Pharmacokinetic Profiles | Chirality can influence how a drug is metabolized and eliminated from the body, leading to improved pharmacokinetic properties. researchgate.net |

| Reducing hERG Toxicity | Strategic placement of chiral piperidine structures has been shown to help mitigate cardiac toxicity associated with the hERG potassium channel. thieme-connect.comresearchgate.net |

Overview of the 2-Oxopiperidine Core Structure as a Versatile Synthetic Target

The 2-oxopiperidine ring, also known as a δ-valerolactam, is a key structural motif and a versatile intermediate in organic synthesis. mdma.ch This cyclic amide is present in numerous natural products and serves as a foundational building block for constructing more complex molecules, particularly substituted piperidines and other alkaloids. mdma.ch

The synthetic utility of the 2-oxopiperidine core stems from the reactivity of its functional groups. The lactam functionality can be manipulated in various ways; for instance, the amide bond can be cleaved, or the carbonyl group can be reduced to afford the corresponding piperidine. nih.gov Furthermore, the carbons adjacent to the carbonyl group and the nitrogen atom can be functionalized, allowing for the introduction of diverse substituents.

Researchers have developed numerous methods for the stereocontrolled synthesis of substituted 2-piperidones, recognizing their value as advanced intermediates. mdma.ch For example, derivatives of 2-oxopiperidine-3-carboxylic acid have been utilized as key substrates in rhodium-catalyzed reactions to build the complex core skeletons of aspidosperma alkaloids. arkat-usa.org This highlights the role of the 2-oxopiperidine structure as a constrained scaffold that enables the precise installation of functional groups and stereocenters, which are then carried forward into a final, more complex target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(3R)-2-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 |

InChI Key |

HQSIETYOWKHBCH-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)C(=O)O |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3r 2 Oxopiperidine 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functionalities and the extension of the carbon skeleton.

Esterification Reactions and Their Stereochemical Implications

Esterification of (3R)-2-oxopiperidine-3-carboxylic acid is a fundamental transformation that not only protects the carboxylic acid but also provides a handle for further modifications. The reaction is typically carried out under standard conditions, such as treatment with an alcohol in the presence of an acid catalyst or by using coupling agents. A common method involves the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).

A crucial aspect of the esterification of this chiral substrate is the potential for racemization at the C3 stereocenter. The reaction conditions, particularly the nature of the coupling agent and the temperature, play a significant role in maintaining the stereochemical integrity of the molecule. The use of milder coupling agents and lower reaction temperatures is generally preferred to minimize the risk of epimerization. For instance, the synthesis of ethyl trans-4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate has been achieved, highlighting that esterification is a viable transformation for this class of compounds. google.com While specific studies on the stereochemical outcome of various esterification methods on (3R)-2-oxopiperidine-3-carboxylic acid are not extensively detailed in the available literature, the principles of stereoconservative transformations in similar chiral carboxylic acids are well-established.

Table 1: Representative Esterification Methods for Carboxylic Acids

| Reagent/Catalyst | Alcohol | Solvent | Conditions | Stereochemical Outcome |

| H₂SO₄ (catalytic) | Methanol | Methanol | Reflux | Potential for racemization |

| DCC, DMAP | Ethanol | Dichloromethane (B109758) | Room Temperature | Generally good stereochemical retention |

| Thionyl chloride, then Alcohol | Pyridine (B92270) | Toluene | 0 °C to Room Temperature | Prone to racemization |

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond by coupling (3R)-2-oxopiperidine-3-carboxylic acid with an amine or an amino acid is a key strategy for the synthesis of peptidomimetics and other complex molecules. This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine nucleophile. globalresearchonline.net

Commonly employed coupling reagents include carbodiimides like DCC and EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. globalresearchonline.netcreative-peptides.compeptide.com More advanced phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer higher coupling efficiencies and are particularly useful for sterically hindered substrates. peptide.comsigmaaldrich.com The choice of solvent, typically aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), and the addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are also critical for the success of the coupling reaction. globalresearchonline.net

The stereochemical integrity of the C3 center is of paramount importance during amide bond formation. The selection of the coupling reagent and additives is crucial in preventing epimerization. For instance, the use of HOBt or HOAt is known to effectively suppress racemization by forming an active ester that is less prone to epimerization. creative-peptides.compeptide.com

Table 2: Common Peptide Coupling Reagents and Their Characteristics

| Coupling Reagent | Additive | Base | Key Features |

| DCC/EDC | HOBt/HOAt | DIEA/NMM | Cost-effective, but can lead to urea (B33335) byproducts. globalresearchonline.net |

| HBTU/TBTU | HOBt | DIEA/NMM | High coupling efficiency, low racemization. peptide.com |

| HATU | None required | DIEA/NMM | Very efficient, particularly for hindered couplings, minimal racemization. peptide.comsigmaaldrich.com |

| PyBOP | None required | DIEA/NMM | Good for solid-phase synthesis, low racemization. sigmaaldrich.com |

Derivatization Methods for Advanced Synthetic Intermediates

The carboxylic acid moiety of (3R)-2-oxopiperidine-3-carboxylic acid can be activated and converted into a variety of other functional groups to generate advanced synthetic intermediates. One common strategy is the conversion of the carboxylic acid into an acyl chloride or a mixed anhydride (B1165640). thieme-connect.denih.govgoogle.com

Acyl chlorides can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates can then be used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. However, the harsh conditions often required for acyl chloride formation can lead to racemization at the adjacent chiral center.

A milder approach is the formation of a mixed anhydride, typically by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.denih.gov Mixed anhydrides are also effective acylating agents and can be used for the synthesis of esters and amides under milder conditions, which helps to preserve the stereochemical integrity of the molecule. These activated intermediates are valuable for constructing more complex molecules and for use in fragment coupling strategies in total synthesis. The derivatization of the closely related pyroglutamic acid into various synthetic intermediates is well-documented and provides a good model for the potential transformations of (3R)-2-oxopiperidine-3-carboxylic acid. researchgate.netmdpi.comnih.gov

Reactions Involving the Lactam Ring System

The lactam ring of (3R)-2-oxopiperidine-3-carboxylic acid also offers opportunities for chemical modification, primarily at the nitrogen atom.

N-Substitutions (Alkylation, Acylation)

The secondary amine of the lactam can undergo N-alkylation and N-acylation to introduce a variety of substituents at the N1 position. These reactions typically require the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an electrophile.

N-Alkylation: N-alkylation is commonly achieved by treating the lactam with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.net The choice of base and reaction conditions is important to avoid side reactions. For instance, the N-alkylation of a related ethyl 2-oxopiperidine-3-carboxylate has been demonstrated, indicating the feasibility of this reaction on the piperidone scaffold. google.com

N-Acylation: N-acylation can be accomplished by reacting the lactam with an acyl chloride or an acid anhydride in the presence of a base. This reaction introduces an acyl group onto the lactam nitrogen, forming an N-acyl lactam. N-acyl lactams are useful intermediates as the acyl group can serve as a protecting group or as a handle for further transformations. The synthesis of N-acyl carbazoles from amides provides a general precedent for this type of transformation. beilstein-journals.org

These N-substitution reactions significantly expand the synthetic utility of (3R)-2-oxopiperidine-3-carboxylic acid, allowing for the fine-tuning of its chemical and physical properties and the introduction of diverse structural motifs.

Functionalization at Alpha-Positions to the Carbonyl

The principal alpha-position to the lactam carbonyl in (3R)-2-oxopiperidine-3-carboxylic acid is the C3 carbon, which is also the stereogenic center of the molecule. Functionalization at this position involves the introduction of new substituents, most notably through the formation of carbon-carbon bonds. This allows for the synthesis of a diverse range of chiral 3-substituted δ-lactams, which are valuable precursors for complex nitrogen-containing molecules. acs.org

A significant advancement in this area is the use of nickel-catalyzed reductive coupling reactions. acs.org Research has demonstrated an effective method for coupling Csp²-hybridized organohalides (such as aryl and vinyl halides) with a 3-chloro-δ-lactam precursor. This reaction directly installs a new substituent at the C3 position. The process is typically mediated by a nickel catalyst, often in conjunction with a chiral ligand to influence the stereochemical outcome, and a stoichiometric reductant. The utility of this approach is highlighted by its capacity to introduce a wide variety of functionalized aryl and vinyl groups, thereby creating a library of enantioenriched 3-substituted 2-piperidone (B129406) derivatives. acs.org The choice of chiral ligands, such as modified Bilm ligands, has been identified as a critical factor for achieving high reactivity and enantioselectivity in these transformations. acs.org

The table below illustrates the scope of this nickel-catalyzed functionalization, showcasing the coupling of a protected 3-chloro-2-piperidone with various organohalides.

| Organohalide Partner | Resulting C3-Substituent | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | 4-Methylphenyl | 85% | 96% | acs.org |

| 4-Bromoanisole | 4-Methoxyphenyl | 82% | 95% | acs.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenyl | 78% | 97% | acs.org |

| 2-Bromonaphthalene | 2-Naphthyl | 90% | 94% | acs.org |

| (E)-β-Bromostyrene | (E)-Styrenyl | 75% | 92% | acs.org |

Preservation and Control of Stereochemical Integrity During Chemical Transformations

The stereocenter at the C3 position of (3R)-2-oxopiperidine-3-carboxylic acid is susceptible to racemization (epimerization) because the alpha-proton is acidic due to the adjacent carbonyl group. Consequently, reactions requiring harsh conditions, particularly strong bases or high temperatures, can lead to a loss of stereochemical purity. Therefore, synthetic strategies must be carefully designed to preserve the (R)-configuration.

Chemo-enzymatic Approaches: Biocatalysis offers a powerful solution for maintaining stereochemical integrity. Enzymes operate under mild, physiological conditions (neutral pH, ambient temperature), which minimizes the risk of epimerization. nih.gov Chemo-enzymatic strategies have been developed for the synthesis of substituted chiral piperidines with precise stereochemistry. chemrxiv.orgresearchgate.net One notable example is a one-pot cascade reaction involving an amine oxidase and an ene imine reductase. nih.govacs.orgresearchgate.net This enzymatic system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with exceptional stereoselectivity. nih.gov Such methods are advantageous as they provide access to complex chiral structures while ensuring the integrity of existing stereocenters. acs.org

Catalyst and Ligand Control: In traditional chemical synthesis, the preservation and control of stereochemistry are often achieved through the use of chiral catalysts and ligands. As seen in the nickel-catalyzed C3-functionalization, the selection of a specific chiral ligand is paramount for directing the reaction to produce the desired enantiomer in high excess. acs.org Similarly, rhodium-catalyzed C-H insertion reactions on piperidine (B6355638) scaffolds have shown that site- and stereoselectivity can be effectively controlled by the careful selection of the catalyst and the nitrogen-protecting group. nih.govnih.gov These catalysts create a chiral environment around the substrate, making the transition state leading to one stereoisomer energetically more favorable than the other, thus ensuring a high degree of stereocontrol.

The following table summarizes key strategies for maintaining stereochemical integrity during the synthesis and derivatization of chiral piperidones.

| Strategy | Methodology | Key Reagents/Components | Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Chemo-enzymatic Cascade | Amine Oxidase, Ene Imine Reductase (IRED) | Extremely high stereoselectivity (>99% ee) under mild, aqueous conditions, preventing epimerization. | nih.govresearchgate.net |

| Asymmetric Catalysis | Transition Metal-Catalyzed Cross-Coupling | Nickel(II) complex, Chiral Ligands (e.g., Bilm) | Allows for direct C-C bond formation while inducing high enantioselectivity (often >95% ee). | acs.org |

| Asymmetric C-H Functionalization | Rhodium-Catalyzed C-H Insertion | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), N-protecting groups | Enables functionalization of C-H bonds with high diastereoselectivity and enantioselectivity. | nih.govnih.gov |

By employing these advanced enzymatic and catalytic methods, chemists can effectively functionalize the (3R)-2-oxopiperidine-3-carboxylic acid scaffold while rigorously controlling its stereochemistry, thereby unlocking its full potential as a chiral intermediate in synthesis.

Strategic Applications of 3r 2 Oxopiperidine 3 Carboxylic Acid As a Chiral Synthon

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and conformational rigidity of (3R)-2-oxopiperidine-3-carboxylic acid make it an exemplary chiral synthon for asymmetric synthesis. Its structure provides a scaffold upon which new stereocenters can be introduced with a high degree of predictability. Synthetic chemists utilize this building block to access enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

The lactam and carboxylic acid moieties within the molecule offer multiple sites for chemical modification, allowing for the stereoselective introduction of various substituents. This versatility enables the construction of a diverse array of chiral molecules. The piperidine (B6355638) ring can be further functionalized or serve as a core structure in the synthesis of more complex heterocyclic systems. The strategic manipulation of this chiral building block has led to the development of efficient synthetic routes to valuable compounds that would be challenging to obtain through other methods.

Key Features as a Chiral Building Block:

| Feature | Description |

| Defined Stereochemistry | The (3R) configuration provides a fixed stereochemical reference point. |

| Rigid Scaffold | The piperidine ring restricts conformational freedom, aiding in stereocontrol. |

| Bifunctional Nature | The presence of both a lactam and a carboxylic acid allows for diverse chemical transformations. |

| Versatility | Can be elaborated into a wide range of complex chiral molecules. |

Role in the Total Synthesis of Complex Natural Products and Alkaloids

The utility of (3R)-2-oxopiperidine-3-carboxylic acid as a chiral synthon is prominently demonstrated in the total synthesis of complex natural products, particularly alkaloids containing the piperidine motif.

Intermediates in the Synthesis of Indolizidine Alkaloids (e.g., Swainsonine (B1682842), Castanospermine)

Indolizidine alkaloids, such as swainsonine and castanospermine, are known for their potent biological activities, including glycosidase inhibition. The synthesis of these polyhydroxylated alkaloids requires precise control over multiple stereocenters. Chiral piperidine derivatives are key intermediates in many synthetic routes to these compounds. acs.org Although specific syntheses commencing directly from (3R)-2-oxopiperidine-3-carboxylic acid are not frequently reported, the structural features of this synthon make it a highly relevant starting point for the stereoselective synthesis of the indolizidine core. The functional handles on the piperidine ring allow for the systematic introduction of the required hydroxyl groups and the annulation of the second ring to form the bicyclic indolizidine system.

General Utility in Piperidine-Containing Bioactive Molecule Synthesis

The piperidine ring is a prevalent structural motif in a vast number of biologically active molecules and pharmaceuticals. nih.govajchem-a.comresearchgate.netresearchgate.netbohrium.com The ability to introduce this ring system with a defined stereochemistry is therefore of great importance in drug discovery and development. (3R)-2-Oxopiperidine-3-carboxylic acid serves as a valuable starting material for the synthesis of a wide range of enantiomerically pure piperidine-containing compounds. Its utility extends beyond natural product synthesis to the creation of novel therapeutic agents and molecular probes for chemical biology research. The predictable stereochemical control offered by this chiral synthon allows for the systematic exploration of structure-activity relationships in piperidine-based drug candidates.

Incorporation into Peptidomimetics and Constrained Peptide Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acid analogs is a common strategy in the design of peptidomimetics. (3R)-2-Oxopiperidine-3-carboxylic acid, as a cyclic amino acid analog, can be integrated into peptide sequences to introduce conformational rigidity. nih.govnih.govpepdd.comforesight.orgacs.org

Applications in Peptidomimetics:

| Application | Description |

| Conformational Constraint | The rigid piperidine ring restricts the flexibility of the peptide backbone. |

| Induction of Specific Folds | Can promote the adoption of specific secondary structures, such as turns. |

| Enhanced Stability | The cyclic nature can protect against enzymatic degradation. |

| Improved Binding Affinity | Pre-organization of the pharmacophore can lead to stronger interactions with biological targets. |

Advanced Spectroscopic and Structural Characterization Studies

Methodologies for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a fundamental aspect of its characterization. For (3R)-2-oxopiperidine-3-carboxylic acid, several powerful techniques can be employed to unequivocally establish the stereochemistry at the C3 position.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly well-suited for determining the absolute configuration of molecules in solution. nih.gov The process involves measuring the experimental VCD spectrum of the compound and comparing it to the quantum chemically calculated spectrum for a known configuration (e.g., the R-configuration). nih.govschrodinger.com A good correlation between the experimental and calculated spectra confirms the absolute configuration. researchgate.net For complex molecules, this method can be sensitive enough to determine the configuration of a single stereocenter even in the presence of multiple others and in flexible ring systems. nih.gov The accuracy of the calculated spectrum is highly dependent on identifying the correct conformational isomers and their relative populations in solution. schrodinger.com

X-ray Crystallography: Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.goved.ac.uk This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. thieme-connect.de By carefully analyzing the intensities of Bijvoet pairs (reflections that are mirror images of each other), the absolute structure of the molecule can be determined. nih.goved.ac.uk The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration. nih.gov This method provides an unambiguous assignment of the stereochemistry in the solid state. thieme-connect.de

| Methodology | Principle | State | Advantages | Limitations |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Solution | Provides conformational information in solution; does not require crystallization | Computationally intensive; accuracy depends on conformational analysis |

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal | Solid | Unambiguous determination of absolute configuration | Requires a high-quality single crystal |

Conformational Analysis of the 2-Oxopiperidine Ring

The 2-oxopiperidine ring, a core structural feature of (3R)-2-oxopiperidine-3-carboxylic acid, is not planar and can adopt various conformations. Understanding the preferred conformation and the dynamics of ring inversion is crucial for comprehending its interactions and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational equilibrium of cyclic compounds like piperidine (B6355638) derivatives in solution. researchgate.net For the parent compound, piperidine-3-carboxylic acid (nipecotic acid), low-temperature NMR studies have shown that the interconversion between the two chair conformations can be slowed sufficiently to resolve the spectra of individual conformers. researchgate.net This allows for the determination of conformer populations and the free energy differences between them. researchgate.net

| Conformer | Position of Carboxylic Acid Group | Potential Stabilizing/Destabilizing Factors |

| Chair 1 | Axial | Potential for intramolecular hydrogen bonding; 1,3-diaxial interactions |

| Chair 2 | Equatorial | Reduced steric hindrance |

Spectroscopic Techniques for Structural Elucidation of Derivatized Compounds

Chemical modification of the carboxylic acid group in (3R)-2-oxopiperidine-3-carboxylic acid, for instance, through esterification or amidation, leads to derivatives with altered properties. Spectroscopic techniques are essential for confirming the successful synthesis and elucidating the structures of these new compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. In derivatives of (3R)-2-oxopiperidine-3-carboxylic acid, the characteristic absorption bands of the newly formed functional groups can be readily identified. For example, in the case of an ethyl ester derivative, one would expect to see a strong carbonyl (C=O) stretching band for the ester group, typically in the range of 1735-1750 cm⁻¹, in addition to the amide carbonyl stretch of the 2-oxopiperidine ring around 1670 cm⁻¹. arkat-usa.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. rsc.org In the ¹H NMR spectrum of a derivatized compound, new signals corresponding to the protons of the added chemical moiety will appear. For instance, an ethyl ester derivative would show a characteristic quartet and triplet corresponding to the -OCH₂CH₃ group. arkat-usa.org Similarly, in the ¹³C NMR spectrum, new resonances for the carbons of the ester or amide group would be observed. arkat-usa.orglibretexts.org The chemical shifts of the protons and carbons within the 2-oxopiperidine ring may also be altered upon derivatization, providing further evidence of the structural changes.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the derivatized compound, which in turn allows for the confirmation of its elemental composition. arkat-usa.org

The following table summarizes the expected spectroscopic data for a representative derivative, ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate, based on published findings. arkat-usa.org

| Spectroscopic Technique | Key Observances for Ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate |

| IR (neat) | 1729 cm⁻¹ (ester C=O), 1669 cm⁻¹ (amide C=O) arkat-usa.org |

| ¹H NMR (CDCl₃) | Signals corresponding to the piperidine ring protons, the ethyl ester protons, and the 2-benzyloxy-ethyl group protons. arkat-usa.org |

| ¹³C NMR (CDCl₃) | Resonances for the carbons of the piperidine ring, the ethyl ester, and the 2-benzyloxy-ethyl group. arkat-usa.org |

| HRMS | Calculation of the exact mass to confirm the molecular formula. arkat-usa.org |

Computational and Theoretical Investigations of 3r 2 Oxopiperidine 3 Carboxylic Acid

Quantum Mechanical Studies of Reaction Mechanisms and Energy Landscapes

Quantum mechanical (QM) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed examination of transition states and reaction intermediates. While specific QM studies on the reaction mechanisms involving (3R)-2-oxopiperidine-3-carboxylic acid are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous systems.

One pertinent example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to form 2'-oxopiperidine-containing β-amino acids. nih.gov A quantum mechanical study of this transformation, which involves the contraction of a seven-membered ring to a six-membered piperidine (B6355638) ring, revealed a concerted mechanism. nih.gov Density Functional Theory (DFT) calculations suggested that the presence of a carboxylic acid group, similar to the one in (3R)-2-oxopiperidine-3-carboxylic acid, plays a crucial role in facilitating the rearrangement through intramolecular catalysis. nih.gov The study also highlighted the role of a catalytic water molecule in lowering the energy of the transition state. nih.gov

These findings suggest that for reactions involving (3R)-2-oxopiperidine-3-carboxylic acid, the carboxylic acid moiety is likely to be an active participant, influencing reaction pathways and energetics. Future QM studies could focus on mapping the energy landscapes for various reactions, such as its synthesis or degradation, to identify the most favorable pathways and the structures of key transition states.

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of (3R)-2-oxopiperidine-3-carboxylic acid are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and conformational analysis provide a means to explore the accessible shapes of the molecule and their relative energies.

The piperidine ring, a core component of the molecule, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the oxo group at the 2-position and the carboxylic acid group at the 3-position introduces complexities to its conformational landscape. The planarity of the amide bond within the lactam ring flattens the chair conformation to some extent.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic conformational search. This would involve rotating the rotatable bonds, primarily the C-C bond connecting the carboxylic acid group to the ring, and evaluating the energy of each resulting conformer. The results of such an analysis would likely reveal a set of low-energy conformers, with the orientation of the carboxylic acid group (axial vs. equatorial) being a key determinant of their relative stability. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid group and the lactam moiety would be a critical factor in determining the preferred conformation.

A comprehensive conformational analysis would provide a foundation for understanding how (3R)-2-oxopiperidine-3-carboxylic acid interacts with biological targets, such as enzymes or receptors, and how its shape influences its reactivity in chemical synthesis.

Prediction and Rationalization of Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure compounds like (3R)-2-oxopiperidine-3-carboxylic acid is a significant challenge in organic chemistry. Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcome of synthetic reactions.

These calculations can provide a detailed understanding of the factors that control stereoselectivity, such as steric hindrance, electronic effects, and the influence of chiral auxiliaries or catalysts. benjamin-bouvier.fr For instance, in the alkylation of 2-oxopiperazines, computational analysis revealed that the enantiofacial discrimination is a result of a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr

Similar computational approaches could be applied to the synthetic routes for (3R)-2-oxopiperidine-3-carboxylic acid to optimize reaction conditions and design more efficient and selective syntheses.

Analysis of Noncovalent Interactions and Their Influence on Structure and Reactivity

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in determining the structure, stability, and reactivity of molecules. For (3R)-2-oxopiperidine-3-carboxylic acid, both intramolecular and intermolecular noncovalent interactions are significant.

Intermolecular Interactions: In the solid state and in solution, (3R)-2-oxopiperidine-3-carboxylic acid molecules can interact with each other and with solvent molecules through a network of noncovalent interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the lactam group also has hydrogen bonding capabilities. These interactions are critical in determining the crystal packing of the molecule and its solubility in different solvents.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions. These analyses can provide a detailed picture of the bonding patterns and their influence on the molecular properties. While specific studies on this compound are lacking, research on other heterocyclic systems has demonstrated the power of these methods in understanding the role of noncovalent interactions. mdpi.comnih.gov

Theoretical Insights into Intramolecular Catalysis

The presence of both a carboxylic acid group and a lactam moiety within the same molecule raises the possibility of intramolecular catalysis, where one functional group assists a reaction occurring at another site within the same molecule.

Theoretical studies on the rearrangement of 4-carboxy-2-oxoazepane to a 2'-oxopiperidine derivative provide a compelling example of intramolecular catalysis that is highly relevant to (3R)-2-oxopiperidine-3-carboxylic acid. nih.gov In this study, DFT calculations showed that the carboxylic acid group directly participates in the reaction mechanism, facilitating the cleavage of an amide bond and the formation of the new six-membered ring. nih.gov The calculations indicated that the carboxylic acid acts as a proton shuttle, lowering the activation energy of the reaction. nih.gov

Emerging Trends and Future Research Directions in 3r 2 Oxopiperidine 3 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Enantioselective Access

Achieving precise control over stereochemistry is paramount in the synthesis of chiral molecules like (3R)-2-oxopiperidine-3-carboxylic acid. The development of novel catalytic systems that provide efficient and highly enantioselective access to the piperidine (B6355638) core is a major focus of current research. Traditional methods often require stoichiometric chiral auxiliaries or lengthy synthetic sequences. Modern approaches, however, leverage the power of catalysis to create chiral centers with high fidelity and atom economy.

Recent breakthroughs include the use of transition metal catalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted piperidines from simple starting materials like pyridine (B92270) and boronic acids. nih.govorganic-chemistry.org This method provides a direct and versatile route to the core structure with excellent enantioselectivity. nih.gov Another sophisticated strategy is the Catalytic Dynamic Resolution (CDR) of racemic intermediates. This technique has been successfully applied to N-Boc-2-lithiopiperidine, where a chiral ligand in catalytic amounts resolves the racemic mixture, allowing for the highly enantioselective synthesis of a wide range of 2-substituted piperidines. nih.gov

Beyond metals, organocatalysis and biocatalysis are gaining prominence. Chiral iridium catalysts have been reported for the enantioselective synthesis of lactams, where non-covalent interactions such as hydrogen bonding between the catalyst and substrate are key to achieving near-perfect selectivity (up to 99%). asianscientist.com Furthermore, biocatalysis offers a green and highly specific alternative. Enzymes such as transaminases and carboxylic acid reductases (CAR) are being engineered and applied for the stereoselective synthesis of chiral lactams, often under mild, aqueous conditions. researchgate.net A powerful new strategy combines biocatalytic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines. news-medical.net

| Catalytic System | Catalyst Type | Key Features | Reported Outcome |

| Asymmetric Reductive Heck | Rhodium-based | Cross-coupling of pyridine and boronic acids | High yield and excellent enantioselectivity for 3-substituted piperidines. nih.gov |

| Catalytic Dynamic Resolution | Chiral Ligand/Lithium | In-situ resolution of a racemic intermediate | Highly enantioselective access to either enantiomer of 2-substituted piperidines. nih.gov |

| Asymmetric C-H Amination | Iridium-based | Intramolecular amination guided by hydrogen bonding | High selectivity (up to 99%) for chiral lactams. asianscientist.com |

| Biocatalysis | Enzymes (e.g., Transaminases) | High stereospecificity, mild reaction conditions | Stereoselective synthesis of lactams with multiple chiral centers. researchgate.net |

Integration of Continuous Flow Chemistry for Sustainable Production

The translation of synthetic routes from the laboratory to industrial-scale production presents significant challenges related to safety, efficiency, and sustainability. Continuous flow chemistry is emerging as a transformative technology to address these issues. By performing reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry offers superior control over reaction parameters, enhanced safety, and straightforward scalability. pharmasalmanac.com

For the synthesis of chiral piperidines, continuous flow protocols have demonstrated remarkable advantages over traditional batch processes. organic-chemistry.org Researchers have developed highly diastereoselective continuous flow methods that can produce functionalized piperidines in minutes, compared to hours or days for batch reactions. nih.govacs.org These systems achieve high yields (>80%) and excellent diastereoselectivity (>90:10 dr) by enabling precise control over temperature, pressure, and mixing. organic-chemistry.org The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents and allow for the exploration of reaction conditions that would be unsafe in large-scale batch reactors. pharmasalmanac.com

The scalability of flow chemistry is another key advantage. Instead of redesigning large reactors, production can be increased by simply running the system for longer periods ("scaling out") or by running multiple systems in parallel ("numbering up"). pharmasalmanac.com This modularity makes the production of compounds like (3R)-2-oxopiperidine-3-carboxylic acid more flexible and cost-effective, aligning with the principles of green and sustainable chemistry. rsc.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours to days | Minutes |

| Scalability | Complex, requires reactor redesign | Simple (scaling out or numbering up) |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small volumes |

| Process Control | Limited control over heat/mass transfer | Precise control over temperature, pressure, mixing |

| Yield & Selectivity | Often variable | Typically higher and more consistent. organic-chemistry.org |

Exploration of New Derivatization Pathways for Advanced Functional Materials

The unique structural features of (3R)-2-oxopiperidine-3-carboxylic acid—specifically, its carboxylic acid group and the lactam functionality—make it a versatile building block for the synthesis of advanced functional materials. Research is moving towards exploring derivatization pathways that can transform this small molecule into polymers, ligands, and other complex architectures with tailored properties.

The carboxylic acid handle is a primary site for modification. Standard coupling reactions can convert it into a variety of functional groups, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com This allows for the incorporation of the chiral piperidine scaffold into larger structures. For example, by reacting the carboxylic acid with a diamine or a diol, it can be used as a monomer for the synthesis of chiral polyamides or polyesters. These polymers could have applications in chiral chromatography, asymmetric catalysis, or as biodegradable materials.

Another pathway involves converting the carboxylic acid into an aliphatic amine. thermofisher.com This new functional group can then be modified with a wide range of amine-reactive reagents, further expanding the molecular diversity that can be achieved. The lactam ring itself, while generally stable, can be opened under certain conditions to yield a linear amino acid, providing another route to novel structures. These derivatization strategies are key to developing new materials where the stereochemistry and conformational rigidity of the piperidine scaffold can be used to control material properties at the molecular level.

| Functional Group | Derivatization Reaction | Resulting Moiety | Potential Application in Materials |

| Carboxylic Acid | Amidation with a diamine | Polyamide | Chiral stationary phases, biodegradable plastics |

| Carboxylic Acid | Esterification with a diol | Polyester | Enantioselective membranes, drug delivery systems |

| Carboxylic Acid | Conversion to aliphatic amine | Primary Amine | Platform for further functionalization, surface modification |

| Lactam Ring | Ring-opening hydrolysis | Linear Amino Acid | Synthesis of chiral peptides, hydrogels |

Application of Machine Learning and AI in Synthetic Route Design and Optimization

The synthesis of complex chiral molecules traditionally relies on the intuition and experience of chemists. However, the vastness of chemical space makes finding the optimal synthetic route a monumental task. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity, offering data-driven approaches to synthetic route design, reaction prediction, and process optimization. preprints.org

| AI/ML Application | Description | Impact on Synthesis |

| Retrosynthesis Planning | AI algorithms propose synthetic pathways by working backward from the target molecule. nih.gov | Accelerates the design of efficient and novel synthetic routes. |

| Reaction Optimization | ML models analyze experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature). technologynetworks.com | Reduces development time and resource consumption; increases reaction yield and purity. |

| Catalyst Discovery | Models predict the enantioselectivity of a catalyst based on its structural features. azorobotics.com | Speeds up the identification of highly effective catalysts for asymmetric synthesis. |

| Forward Synthesis Prediction | AI predicts the likely products and yields of a proposed reaction. nih.gov | Allows for in-silico validation of synthetic steps before performing them in the lab. |

Fundamental Studies on the Role of Piperidine Scaffolds in Molecular Recognition

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. researchgate.net Its prevalence is due to its unique three-dimensional structure, which can position substituents in precise spatial orientations, and its ability to engage in key interactions with biological targets. Fundamental studies into how the piperidine scaffold governs molecular recognition are crucial for designing the next generation of therapeutics.

Chiral piperidine scaffolds are particularly important because their rigid conformation can help to "pre-organize" a molecule into the specific shape required to bind to a biological target, such as an enzyme or a receptor. researchgate.net This conformational restriction can lead to significant improvements in binding affinity and selectivity. For example, researchers have designed and synthesized piperidine-based nucleosides that mimic the bioactive conformation of known antiviral drugs, demonstrating how the piperidine core can serve as an effective structural template. mdpi.com

Molecular docking and other computational studies are used to understand the specific interactions at play. These studies have shown how subtle changes to the piperidine ring or its substituents can dramatically alter binding. For instance, modifying the group at the 3-position of the piperidine ring in cocaine analogues was found to directly impact interactions with monoamine transporters, highlighting the scaffold's critical role in defining a molecule's pharmacological profile. nih.gov A deeper understanding of these structure-activity relationships allows chemists to rationally design molecules with enhanced potency, better selectivity, and improved pharmacokinetic properties. researchgate.net

| Piperidine Scaffold Feature | Role in Molecular Recognition | Example |

| Conformational Rigidity | Pre-organizes functional groups into a bioactive conformation, reducing the entropic penalty of binding. | Piperidine nucleosides designed to mimic the shape of Immucillin drugs. mdpi.com |

| Three-Dimensional Structure | Provides precise spatial positioning of substituents to interact with specific pockets in a protein. | Introduction of chiral centers on the piperidine ring enhances activity and selectivity of inhibitors. researchgate.net |

| Basic Nitrogen Atom | Can act as a hydrogen bond acceptor or become protonated to form a salt bridge (ionic interaction). | Key interaction for binding in many CNS-active drugs. |

| Hydrophobic Surface | Can engage in favorable van der Waals or hydrophobic interactions with nonpolar regions of a binding site. | Contributes to overall binding affinity in protein-ligand complexes. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.